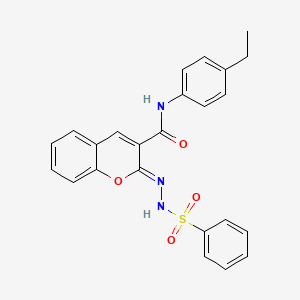

(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c1-2-17-12-14-19(15-13-17)25-23(28)21-16-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-16,27H,2H2,1H3,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYOLSNNDYECOP-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Benzenesulfonamidoimino Group: This step involves the reaction of the chromene core with a benzenesulfonamide derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the benzenesulfonamidoimino group.

Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable ethylphenyl halide and a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ethylphenyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction may produce chromane derivatives.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Affecting Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Structural Features :

- Chromene core : Provides a planar aromatic system conducive to π-π interactions.

- Benzenesulfonamidoimino group: Introduces sulfonamide functionality, which is critical in medicinal chemistry for targeting enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related chromene-carboxamide derivatives:

Key Observations :

Substituent Effects: The benzenesulfonamidoimino group in the target compound distinguishes it from acetyl () or alkylimino () derivatives. Sulfonamides are known for strong hydrogen-bonding capabilities, enhancing target binding . Thiadiazole in introduces sulfur, which may alter electronic properties and metabolic stability .

Synthesis and Yields :

- Compound 12 () achieved an 86% yield via reflux in dioxane/HCl, suggesting efficient routes for sulfonamide-containing chromenes . The target compound may follow similar protocols.

- Higher molecular weight compounds (e.g., , .5 g/mol) may require optimized purification steps due to reduced solubility.

Physicochemical Properties :

- The melting point >300°C for compound 12 () indicates strong intermolecular forces, likely due to sulfonamide hydrogen bonding . The target compound may exhibit similar thermal stability.

- Molecular weights correlate with substituent complexity; the target compound (435.1 g/mol) is heavier than acetylated derivatives (, .3 g/mol) due to the bulky benzenesulfonamido group.

Biological Activity

(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure

The compound features a chromene backbone substituted with a benzenesulfonamidoimino group and a 4-ethylphenyl moiety. This unique structure is believed to contribute significantly to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization : The compound interacts with tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

- IC50 Values : Studies have reported IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), demonstrating its potency compared to established chemotherapeutic agents.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.05 | Tubulin inhibition |

| MDA-MB-231 | 0.07 | Apoptosis induction |

| A549 (Lung Cancer) | 0.12 | Cell cycle arrest |

2. Antimicrobial Effects

The compound also displays notable antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular processes.

- Mechanism : The antimicrobial action is likely due to interference with cellular metabolism and membrane integrity.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.8 μg/mL |

3. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation:

- Cytokine Modulation : It may modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

- Potential Applications : This action could be beneficial in managing inflammatory diseases such as arthritis.

Case Studies

Several studies have documented the biological activity of related chromene derivatives, providing insights into structure-activity relationships (SAR):

- Study on Chromene Derivatives : A study reported that chromene derivatives with similar substituents exhibited varying degrees of anticancer activity, suggesting that modifications can enhance bioactivity.

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of chromene-based compounds in treating various cancers, highlighting their potential as therapeutic agents.

Table 3: Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chromene backbone with sulfonamide group | Anticancer, antimicrobial, anti-inflammatory |

| N-(4-chlorophenyl)-2H-chromene-3-carboxamide | Chlorophenyl substituent | Anticancer, moderate antimicrobial |

| N-(4-methylphenyl)-2H-chromene-3-carboxamide | Methyl substitution | Enhanced anticancer activity |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide?

The synthesis typically involves:

- Condensation reactions : Coupling chromene-3-carboxamide precursors with benzenesulfonamide derivatives under reflux conditions.

- Sulfonamide formation : Reacting benzenesulfonyl chloride with an imino intermediate in the presence of a base (e.g., triethylamine).

- Z-configuration control : Utilizing stereoselective conditions (e.g., low-temperature reactions or chiral catalysts) to favor the (2Z) isomer .

Q. Key steps :

Synthesis of the chromene-carboxamide backbone via cyclization.

Introduction of the benzenesulfonamidoimino group via nucleophilic substitution.

Purification using column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry via H and C NMR (e.g., NOESY for Z/E isomer distinction).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and intramolecular interactions (if single crystals are obtained) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm) .

Advanced Research Questions

Q. How can the SHELX software suite be utilized to resolve the crystal structure of this compound?

Methodology :

Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K.

Space Group Determination : Employ SHELXT to identify the Laue group and probable space group .

Structure Solution : Apply direct methods (SHELXS) for phase determination .

Refinement : Refine parameters (atomic coordinates, displacement factors) iteratively using SHELXL, incorporating hydrogen bonding and thermal motion analysis .

Example Crystallographic Parameters (from analogous sulfonamide structures):

| Parameter | Value | Source |

|---|---|---|

| Space group | C2/c | |

| a (Å) | 21.069 (2) | |

| β (°) | 99.942 (9) | |

| R-factor | 0.042 |

Q. How are intramolecular hydrogen bonds and π-π stacking interactions analyzed in its crystal lattice?

- Hydrogen Bonding : Use PLATON or Mercury to calculate donor-acceptor distances and angles (e.g., O–H⋯N bonds forming planar six-membered rings) .

- π-π Interactions : Measure centroid-to-centroid distances (typically 3.8–4.2 Å) and dihedral angles between aromatic rings (e.g., 35.85° in benzenesulfonamide derivatives) .

- Validation : Compare with Cambridge Structural Database (CSD) entries for similar compounds to identify outliers .

Q. What strategies are employed to study structure-activity relationships (SAR) for anti-HIV activity?

- Substituent Modification : Synthesize analogs with varied substituents on the benzenesulfonamide or chromene rings.

- Biological Assays : Test inhibition of HIV-1 reverse transcriptase or protease in vitro.

- Cytotoxicity Profiling : Compare therapeutic indices with parent compound using cell viability assays (e.g., MTT).

- Computational Modeling : Perform docking studies to predict binding affinities for viral targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters for similar sulfonamide derivatives?

- Source Evaluation : Cross-validate data from peer-reviewed journals (e.g., Acta Crystallographica) vs. commercial databases.

- Refinement Protocols : Ensure consistent use of restraints (e.g., riding hydrogen models) and weighting schemes in SHELXL .

- Thermal Motion Artifacts : Re-examine anisotropic displacement parameters for overfitting, particularly in low-resolution datasets .

Example : A study reported a dihedral angle of 35.85° between aromatic rings , while another observed 23.51° . Resolution: Verify data collection temperature and solvent effects, which may influence molecular packing.

Methodological Best Practices

Q. What experimental design considerations are critical for optimizing synthetic yield?

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzenesulfonyl chloride to chromene intermediate to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates.

- Catalysis : Add catalytic KI to accelerate sulfonylation kinetics .

Q. How can researchers mitigate challenges in resolving the (2Z) configuration during synthesis?

- Steric Hindrance : Introduce bulky substituents (e.g., 4-ethylphenyl) to favor the Z-isomer.

- Dynamic NMR : Monitor isomerization rates at varying temperatures to identify stable configurations.

- Crystallization : Use slow evaporation from ethanol/water mixtures to isolate pure Z-form crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.